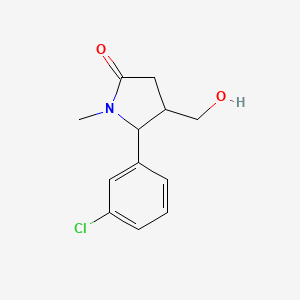

5-(3-Chlorophenyl)-4-(hydroxymethyl)-1-methylpyrrolidin-2-one

CAS No.: 1334149-48-2

Cat. No.: VC2826776

Molecular Formula: C12H14ClNO2

Molecular Weight: 239.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1334149-48-2 |

|---|---|

| Molecular Formula | C12H14ClNO2 |

| Molecular Weight | 239.7 g/mol |

| IUPAC Name | 5-(3-chlorophenyl)-4-(hydroxymethyl)-1-methylpyrrolidin-2-one |

| Standard InChI | InChI=1S/C12H14ClNO2/c1-14-11(16)6-9(7-15)12(14)8-3-2-4-10(13)5-8/h2-5,9,12,15H,6-7H2,1H3 |

| Standard InChI Key | XYPXKAUXYJTSMD-UHFFFAOYSA-N |

| SMILES | CN1C(C(CC1=O)CO)C2=CC(=CC=C2)Cl |

| Canonical SMILES | CN1C(C(CC1=O)CO)C2=CC(=CC=C2)Cl |

Introduction

Chemical Structure and Properties

5-(3-Chlorophenyl)-4-(hydroxymethyl)-1-methylpyrrolidin-2-one (CAS No.: 1334149-48-2) belongs to the class of substituted pyrrolidinones, featuring a five-membered lactam ring with multiple functional groups. The compound contains a 3-chlorophenyl substituent at position 5, a hydroxymethyl group at position 4, and a methyl group attached to the nitrogen atom of the pyrrolidinone ring. This arrangement of functional groups creates a molecule with both lipophilic and hydrophilic regions, potentially influencing its biological activity profile and pharmacokinetic properties .

The key physicochemical properties of 5-(3-Chlorophenyl)-4-(hydroxymethyl)-1-methylpyrrolidin-2-one are summarized in Table 1.

Table 1: Physicochemical Properties of 5-(3-Chlorophenyl)-4-(hydroxymethyl)-1-methylpyrrolidin-2-one

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄ClNO₂ |

| Molecular Weight | 239.7 g/mol |

| CAS Number | 1334149-48-2 |

| IUPAC Name | 5-(3-chlorophenyl)-4-(hydroxymethyl)-1-methylpyrrolidin-2-one |

| Standard InChI | InChI=1S/C12H14ClNO2/c1-14-11(16)6-9(7-15)12(14)8-3-2-4-10(13)5-8/h2-5,9,12,15H,6-7H2,1H3 |

| Standard InChIKey | XYPXKAUXYJTSMD-UHFFFAOYSA-N |

| SMILES | CN1C(C(CC1=O)CO)C2=CC(=CC=C2)Cl |

| PubChem Compound ID | 54594537 |

The molecular structure features several key components that contribute to its potential biochemical interactions: (1) the pyrrolidinone core, which serves as a rigid scaffold and provides a hydrogen bond acceptor through the carbonyl group; (2) the 3-chlorophenyl substituent, which introduces lipophilicity and potential for π-π interactions; (3) the hydroxymethyl group, providing a hydrogen bond donor/acceptor functionality; and (4) the N-methyl group, which affects the electronic properties of the lactam ring and may influence membrane permeability.

Structural Relationships with Other Pyrrolidinone Derivatives

5-(3-Chlorophenyl)-4-(hydroxymethyl)-1-methylpyrrolidin-2-one shares structural similarities with other substituted pyrrolidinones that have demonstrated biological activities. Notably, it differs from the related compound 5-(3-Chlorophenyl)-5-hydroxy-1-methyl-2-pyrrolidinone (CAS: 93040-74-5) primarily in the position of the hydroxyl group and the additional methylene unit in the hydroxymethyl group .

The pyrrolidinone (γ-lactam) core structure is a privileged scaffold in medicinal chemistry, frequently appearing in compounds with diverse pharmacological activities. The specific substitution pattern in 5-(3-Chlorophenyl)-4-(hydroxymethyl)-1-methylpyrrolidin-2-one, with its halogenated aromatic ring and polar hydroxymethyl group, suggests potential for specific molecular interactions with biological targets .

Structure-Activity Considerations

The structural elements of 5-(3-Chlorophenyl)-4-(hydroxymethyl)-1-methylpyrrolidin-2-one warrant consideration of several structure-activity relationships:

-

The pyrrolidinone core provides a rigid, conformationally constrained scaffold that can orient the substituents in three-dimensional space for optimal target interactions.

-

The 3-chlorophenyl group contributes lipophilicity and may engage in halogen bonding, π-stacking, or hydrophobic interactions with protein binding pockets.

-

The hydroxymethyl group introduces a polar, hydrogen-bonding moiety that can enhance water solubility and facilitate specific interactions with hydrogen bond acceptor/donor sites in biological targets.

-

The N-methyl substituent typically enhances lipophilicity and cell membrane permeability by reducing the hydrogen bond donor capacity of the lactam nitrogen.

These structural features collectively suggest potential applications in drug discovery efforts targeting central nervous system (CNS) disorders, as related compounds have demonstrated favorable blood-brain barrier permeability profiles .

| Supplier | Catalog Number | Quantity Options | Price Range (as of 2019) |

|---|---|---|---|

| Cymit Quimica | 3D-JDC14948 | 100 mg | 469.00 € |

| Cymit Quimica | 3D-JDC14948 | 1 g | 1,173.00 € |

The compound's inclusion in chemical libraries and its commercial availability indicate its potential value for research purposes, particularly in medicinal chemistry and drug discovery programs focused on CNS-active compounds or multi-target ligands .

Structure-Based Design Considerations

The structural features of 5-(3-Chlorophenyl)-4-(hydroxymethyl)-1-methylpyrrolidin-2-one align with modern approaches to drug design, particularly in CNS-targeted therapeutics where balanced physicochemical properties are crucial for achieving optimal efficacy and pharmacokinetic profiles.

Pharmacophoric Elements

The compound contains several pharmacophoric elements that could engage in specific interactions with biological targets:

Physicochemical Profile

The combination of the lipophilic chlorophenyl group with the hydrophilic hydroxymethyl functionality creates a molecule with potentially favorable drug-like properties. The N-methylated pyrrolidinone core may contribute to enhanced membrane permeability, while the hydroxyl group improves aqueous solubility—characteristics important for oral bioavailability and CNS penetration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume